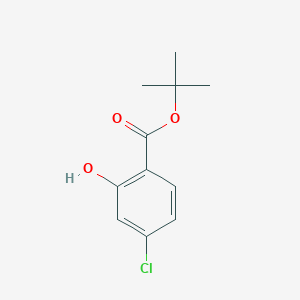

Tert-butyl 4-chloro-2-hydroxybenzoate

Descripción general

Descripción

Tert-butyl 4-chloro-2-hydroxybenzoate is an organic compound with the molecular formula C11H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the hydrogen atom of the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tert-butyl 4-chloro-2-hydroxybenzoate can be synthesized through the esterification of 4-chloro-2-hydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction mixture is then cooled, and the product is isolated by filtration or extraction and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-chloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-2-hydroxybenzoic acid and tert-butyl alcohol in the presence of a strong acid or base.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.

Ester Hydrolysis: The major products are 4-chloro-2-hydroxybenzoic acid and tert-butyl alcohol.

Oxidation and Reduction: Products include ketones or alcohols depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceuticals | Used in drug formulations for stability and antioxidant properties. |

| Material Science | Acts as a stabilizer in polymers to enhance UV resistance. |

| Agriculture | Potential use as a biopesticide due to antifungal properties. |

Pharmaceuticals

Tert-butyl 4-chloro-2-hydroxybenzoate is primarily explored in the pharmaceutical industry for its role in enhancing the stability and shelf life of active pharmaceutical ingredients (APIs). Its antioxidant properties help prevent degradation during storage, making it a valuable additive in drug formulations.

Case Study: Stability Enhancement

A study demonstrated that incorporating this compound into a formulation significantly improved the stability of APIs under accelerated aging conditions. The compound effectively reduced oxidative degradation, thereby extending the shelf life of the drug formulations.

Material Science

In material science, this compound serves as a light stabilizer in various polymers, particularly polyethylene and polypropylene. Its ability to absorb UV light helps prevent photodegradation, thereby prolonging the lifespan of plastic products.

Data Table: Comparison of Stabilizers

| Stabilizer | UV Absorption Efficiency | Polymer Compatibility |

|---|---|---|

| This compound | High | Polyethylene, Polypropylene |

| Other Stabilizers | Moderate | Varies |

Agriculture

Research indicates that this compound exhibits antifungal properties, making it a candidate for agricultural applications as a biopesticide. Its ability to inhibit the growth of specific fungal pathogens can be beneficial for crop protection.

Case Study: Fungal Inhibition

In experimental settings, the application of this compound to fungal growth media resulted in significant inhibition of mycelial growth in several pathogenic strains. This suggests potential utility in developing environmentally friendly pest control strategies.

Food Packaging

The incorporation of this compound into food packaging materials has been shown to enhance their resistance to oxidative spoilage. By preventing degradation of the packaging itself, it helps maintain the integrity and safety of food products.

Research Findings

A study highlighted that food packaging materials containing this compound exhibited improved resistance to UV-induced degradation, significantly extending the shelf life of packaged foods.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-chloro-2-hydroxybenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-chloro-2-hydroxybenzoate: Similar structure but with a methyl group instead of a tert-butyl group.

Ethyl 4-chloro-2-hydroxybenzoate: Similar structure but with an ethyl group instead of a tert-butyl group.

Propyl 4-chloro-2-hydroxybenzoate: Similar structure but with a propyl group instead of a tert-butyl group.

Uniqueness

Tert-butyl 4-chloro-2-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its methyl, ethyl, and propyl analogs.

Actividad Biológica

Tert-butyl 4-chloro-2-hydroxybenzoate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C₁₃H₁₅ClO₃

- Molecular Weight : 256.71 g/mol

- IUPAC Name : this compound

This compound is characterized by the presence of a chloro group and a hydroxy group on the benzene ring, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid exhibit significant antimicrobial properties. The presence of the chloro and hydroxy groups enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases, including cancer .

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and metabolic disorders .

Antimicrobial Efficacy

A study conducted on various benzoate derivatives, including this compound, highlighted its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, showing significant inhibition at concentrations as low as 50 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| This compound | 100 | Escherichia coli |

Antioxidant Activity

In vitro studies demonstrated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in human cell lines. The compound's antioxidant capacity was measured using the DPPH assay, resulting in an IC50 value of approximately 30 µM.

Enzyme Inhibition Studies

Research focusing on enzyme inhibition revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The IC50 for COX inhibition was found to be around 25 µM, suggesting potential therapeutic applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

tert-butyl 4-chloro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHLRJXOEDHGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256555 | |

| Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-52-0 | |

| Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-chloro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.